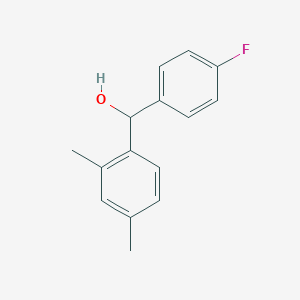

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol

概要

説明

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a hydroxyl group attached to a carbon atom, which is further bonded to two aromatic rings: one substituted with two methyl groups and the other with a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(4-fluorophenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as (4-fluorophenyl)magnesium bromide, reacts with 2,4-dimethylbenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

化学反応の分析

Types of Reactions

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products

Oxidation: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)ketone.

Reduction: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)methane.

Substitution: Formation of nitro-substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol shows promise as a lead compound in drug development due to its structural similarities with known bioactive molecules.

Potential Biological Activities:

- Antimicrobial Properties: Compounds with similar structures have demonstrated significant antimicrobial activity. Preliminary studies suggest that this compound may exhibit comparable effects.

- Anti-inflammatory Effects: The presence of the dimethyl group can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity: The fluorine atom may contribute to antioxidant properties, providing protection against oxidative stress.

Materials Science Applications

In materials science, this compound can serve as an intermediate in the synthesis of polymers and resins. Its unique structure allows for:

- Thermal Stability: The compound's thermal stability makes it suitable for high-performance materials.

- Functionalization: The hydroxyl group can be modified to create functionalized polymers with specific properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Research on similar compounds revealed that modifications in the phenolic structure could enhance anti-inflammatory responses. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures.

作用機序

The mechanism by which (2,4-Dimethylphenyl)(4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(2,4-Dimethylphenyl)(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

(2,4-Dimethylphenyl)(4-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

(2,4-Dimethylphenyl)(4-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2,4-Dimethylphenyl)(4-fluorophenyl)methanol imparts unique properties such as increased electronegativity and potential for forming strong hydrogen bonds. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its halogen-substituted analogs .

生物活性

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is a biphenyl compound characterized by a methanol group that connects a dimethyl-substituted phenyl group and a fluorophenyl group. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution reactions involving the corresponding halides.

- Grignard reactions , where magnesium halides react with suitable ketones or aldehydes.

- Reduction processes of ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) .

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structural similarity to other known antimicrobial agents supports this hypothesis .

- Antioxidant Properties : Compounds with fluorinated phenyl groups have been noted for their antioxidant capabilities. The presence of the fluorine atom may enhance electron-withdrawing effects, contributing to improved stability of radical species .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also exhibit such effects through modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Methylphenyl)(4-fluorophenyl)methanol | Methyl substitution on one phenyl ring | Moderate antimicrobial activity |

| (3-Fluorophenyl)(4-methylphenyl)methanol | Fluorine and methyl substitutions | Antioxidant properties |

| (2,6-Dimethylphenyl)(3-fluorophenyl)methanol | Dimethyl substitution on one phenyl ring | Enhanced anti-inflammatory effects |

| This compound | Dimethyl and fluorine substitutions | Potential antimicrobial and antioxidant properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study indicated that similar biphenyl compounds exhibited varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The inclusion of a fluorine atom in the phenolic structure was associated with increased potency .

- Mechanism of Action : Research on structurally related compounds has shown that they interact with biological macromolecules such as proteins, potentially altering their function. For instance, displacement of water molecules in protein binding sites has been observed in compounds featuring similar functional groups .

- Metabolic Stability : Studies on metabolic pathways indicate that compounds with similar structures undergo various biotransformation processes in human liver microsomes. Understanding these pathways is crucial for predicting the pharmacokinetics and potential toxicity of this compound .

特性

IUPAC Name |

(2,4-dimethylphenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZCILHYYQVWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432541 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356040-80-7 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。